3-(Phenylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Phenylcarbamoyl)-7-propan-2-ylidenebicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a bicyclic intermediate. This intermediate undergoes further functionalization to introduce the phenylcarbamoyl and propan-2-ylidene groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(Phenylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 3-(Phenylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic structure but lacks the phenylcarbamoyl and propan-2-ylidene groups.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains an oxygen atom in the bicyclic ring and two carboxylic acid groups
Uniqueness
3-(Phenylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific functional groups and their arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
3-(phenylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-10(2)14-12-8-9-13(14)16(18(21)22)15(12)17(20)19-11-6-4-3-5-7-11/h3-9,12-13,15-16H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXOMDYNGQWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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